molecular formula C22H22N8 B1238759 9,10-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)-

9,10-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)-

Cat. No. B1238759
M. Wt: 398.5 g/mol
InChI Key: NJSMWLQOCQIOPE-JEGUCOMDSA-N
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Description

Bisantrene is an anthracenyl bishydrazone with antineoplastic activity. Bisantrene intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. This agent is similar to doxorubicin in activity, but unlike doxorubicin, does not exhibit cardiotoxicity. (NCI04)

Scientific Research Applications

Antitumor and Antineoplastic Properties

This compound, also referred to as bisantrene, has shown significant anticancer activity in various animal models. Bisantrene demonstrated increases in life span in mice against leukemias and solid tumors, including P-388 leukemia, B-16 melanoma, Lieberman plasma cell tumor, colon tumor 26, and Ridgway osteogenic sarcoma. It has been noted for its strong inhibition of both DNA and RNA synthesis, which contributes to its anticancer effects. Unlike some other anthracenediones, bisantrene is noted for producing less myocardial toxicity at equitoxic doses, suggesting it could be a valuable antitumor agent in doxorubicin-sensitive tumors (Murdock et al., 1982; Lu et al., 1982).

Pharmacokinetics and Pharmacodynamics

Studies have been conducted to understand the pharmacokinetics and dynamics of bisantrene, including its clearance, volume of distribution, and urinary excretion in patients with advanced metastatic cancer. These studies are crucial for determining the optimal dosages and administration schedules for bisantrene in clinical settings (Kuhn et al., 1983).

Molecular Interactions and Mechanisms

Research into bisantrene's molecular interactions has revealed its potential mechanisms of action, including DNA intercalation and the induction of DNA damage. Such studies provide insights into how bisantrene and similar compounds might be leveraged for therapeutic purposes, particularly in targeting specific types of cancer cells (Bowden et al., 1982).

properties

Product Name

9,10-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)-

Molecular Formula

C22H22N8

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(Z)-[10-[(Z)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13-,28-14-

InChI Key

NJSMWLQOCQIOPE-JEGUCOMDSA-N

Isomeric SMILES

C1NC(=NC1)N/N=C\C2=C3C(=C(C4=CC=CC=C24)/C=N\NC5=NCCN5)C=CC=C3

SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5

synonyms

9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone
bisantrene
bisantrene dihydrochloride
CL 216942
CL216,942
NSC 337766

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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